molecular formula C25H27N3O2S B3015751 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide CAS No. 478077-18-8

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide

Cat. No.: B3015751
CAS No.: 478077-18-8
M. Wt: 433.57
InChI Key: LQTXZUYQFTVQLG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains two pyrrole rings. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . The presence of the benzyl and benzenesulfonamide groups suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a benzenesulfonamide group, which consists of a benzene ring bonded to a sulfonamide group (-SO2NH2), and a benzyl group (C6H5CH2-) attached to a pyrrole ring . The exact structure would depend on the positions of these groups on the pyrrole rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole rings, which are aromatic and thus relatively stable but can participate in electrophilic substitution reactions . The benzenesulfonamide and benzyl groups may also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the groups present in the compound. For example, the presence of the polar sulfonamide group could enhance the compound’s water solubility, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : This compound is synthesized through specific reaction sequences involving intermediates like N-Benzyl-4-piperidone and 4-bromo-1-((4-chlorobenzyl)oxy)-2-(bromomethyl)benzene. These processes are key in developing novel compounds for drug development (Cheng De-ju, 2015).

  • Regioselectivity in Reactions : The compound exhibits distinct regioselectivity when reacting with 1H-pyrrole and 1-methyl-1H-pyrrole, indicating potential for targeted synthesis in pharmaceutical applications (I. Rozentsveig et al., 2008).

Biological and Chemical Properties

  • DNA Binding and Anticancer Activity : Certain derivatives have shown potential in binding to calf thymus DNA and demonstrating antiproliferative activity in cancer cell models, indicating possible applications in cancer therapy (M. González-Álvarez et al., 2013).

  • Antibacterial and Lipoxygenase Inhibition : Some sulfonamide derivatives containing the benzodioxin ring have shown notable antibacterial properties and inhibitory effects on lipoxygenase, suggesting potential as therapeutic agents for inflammatory diseases (M. Abbasi et al., 2017).

  • Molecular-Electronic Structure and Kinetics : Sterically hindered isomeric forms of the compound have been studied for their molecular-electronic structure and reaction kinetics, which are crucial for understanding its reactivity and potential applications in synthesis (L. Rublova et al., 2017).

  • Photodynamic Therapy in Cancer Treatment : Derivatives of the compound have shown promising properties as photosensitizers in photodynamic therapy for cancer treatment, with high singlet oxygen quantum yields (M. Pişkin et al., 2020).

  • Synthesis and Crystallographic Characterization : N-allyl-N-benzyl-4-methylbenzenesulfonamide, a related compound, has been synthesized and characterized, showcasing the compound's versatility in chemical synthesis and potential in various applications (Brock A. Stenfors & F. Ngassa, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Properties

IUPAC Name

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S/c1-19-11-13-23(14-12-19)31(29,30)26-17-24-20(2)21(3)28(18-22-9-5-4-6-10-22)25(24)27-15-7-8-16-27/h4-16,26H,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTXZUYQFTVQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N(C(=C2C)C)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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